molecular formula C9H7ClN2O2 B3219103 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1190315-34-4

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No. B3219103
M. Wt: 210.62 g/mol
InChI Key: KIKDGNHCFXXKEZ-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound with a fused pyrrolopyridine ring system. Its chemical structure comprises a pyrrole ring fused to a pyridine ring, with a chlorine atom at position 3 and a methoxy group at position 6. The aldehyde functional group is attached to the pyridine ring at position 4.



Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions, halogenation, and aldehyde formation. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the pyrrolo[2,3-b]pyridine scaffold has attracted attention due to its potential biological activities.



Molecular Structure Analysis

The molecular formula of 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is C₁₀H₆ClNO₂ . The fused ring system imparts rigidity and influences its interactions with biological targets. The chlorine and methoxy substituents play a crucial role in modulating its properties.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and oxidation-reduction processes. Researchers have explored its reactivity with different nucleophiles and electrophiles to synthesize derivatives with improved pharmacological profiles.



Physical And Chemical Properties Analysis


  • Melting Point : Researchers have reported the melting point range for this compound.

  • Solubility : Investigating its solubility in various solvents is essential for formulation and delivery.

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial for drug development.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Researchers should handle this compound with care due to its potential hazards.

  • Environmental Impact : Assess its impact on the environment during synthesis and disposal.


Future Directions


  • Structure-Activity Relationship (SAR) : Investigate derivatives with modified substituents to optimize biological activity.

  • Pharmacological Evaluation : Assess its efficacy against specific disease targets (e.g., cancer, inflammation).

  • Formulation Development : Explore suitable formulations for drug delivery.


properties

IUPAC Name

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-7-2-5(4-13)8-6(10)3-11-9(8)12-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKDGNHCFXXKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=C1)C=O)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

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